Cas no 88785-37-9 (1-Fluoro-3-(sulfinylamino)benzene)

1-Fluoro-3-(sulfinylamino)benzene is a fluorinated aromatic compound featuring a sulfinylamino functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The fluorine substituent enhances its reactivity and stability, while the sulfinylamino group offers potential for further functionalization, such as in the synthesis of sulfonamides or sulfoximines. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its ability to modulate electronic and steric properties. Its well-defined structure ensures consistent performance in cross-coupling reactions and other transformations. Suitable for controlled environments, it requires handling under inert conditions to preserve its integrity.
1-Fluoro-3-(sulfinylamino)benzene structure
88785-37-9 structure
Product Name:1-Fluoro-3-(sulfinylamino)benzene
CAS No:88785-37-9
MF:C6H4FNOS
MW:157.165463447571
CID:1930738
PubChem ID:23278114
Update Time:2025-10-24

1-Fluoro-3-(sulfinylamino)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-fluoro-N-sulfinyl-
    • 88785-37-9
    • LS-09092
    • MFCD22042400
    • 1-fluoro-3-(sulfinylamino)benzene
    • ALBB-026557
    • benzene, 1-fluoro-3-(sulfinylamino)-
    • AKOS017259312
    • 3-FLUORO-N-(OXO-??-SULFANYLIDENE)ANILINE
    • 1-Fluoro-3-(sulfinylamino)benzene
    • Inchi: 1S/C6H4FNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
    • InChI Key: NEWDRMDPJIBHQY-UHFFFAOYSA-N
    • SMILES: S(=NC1C=CC=C(C=1)F)=O

Computed Properties

  • Exact Mass: 156.99976309g/mol
  • Monoisotopic Mass: 156.99976309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 30.4Ų

1-Fluoro-3-(sulfinylamino)benzene Pricemore >>

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Additional information on 1-Fluoro-3-(sulfinylamino)benzene

1-Fluoro-3-(Sulfinylamino)Benzene: A Comprehensive Overview

1-Fluoro-3-(sulfinylamino)benzene, also known by its CAS registry number CAS No. 88785-37-9, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzene ring substituted with a fluoro group at position 1 and a sulfinylamino group at position 3, making it a derivative of benzene with two distinct functional groups. This combination of substituents imparts distinctive electronic and steric properties to the molecule, which are crucial for its reactivity and utility in chemical synthesis.

The synthesis of 1-fluoro-3-(sulfinylamino)benzene involves a series of carefully designed reactions that ensure the precise placement of substituents on the benzene ring. Recent advancements in synthetic methodologies have enabled chemists to achieve high yields and selectivity in the preparation of this compound. For instance, researchers have employed transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the desired aromatic system with high precision. These methods not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes by minimizing waste and energy consumption.

The chemical properties of CAS No. 88785-37-9 are heavily influenced by its functional groups. The fluoro group is known for its electron-withdrawing nature, which increases the electrophilicity of the benzene ring and facilitates nucleophilic aromatic substitution reactions. On the other hand, the sulfinylamino group introduces additional electron-withdrawing effects through resonance, further activating specific positions on the ring for substitution. This dual activation makes 1-fluoro-3-(sulfinylamino)benzene a versatile building block in organic synthesis.

In terms of applications, 1-fluoro-3-(sulfinylamino)benzene has shown promise in several areas. One notable application is in the development of pharmaceutical agents. The compound's ability to act as an intermediate in drug design processes has been highlighted in recent studies. For example, researchers have utilized this compound as a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties. The sulfinylamino group, in particular, has been associated with improved pharmacokinetic profiles, making it an attractive feature for drug development.

Beyond pharmaceuticals, CAS No. 88785-37-9 has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent research has explored the integration of this compound into conjugated systems to enhance their charge transport capabilities. Additionally, its role as a catalyst or catalyst precursor in industrial processes has been investigated, offering potential improvements in reaction efficiency and product yield.

The study of 1-fluoro-3-(sulfinylamino)benzene continues to evolve with advancements in computational chemistry and experimental techniques. Computational models have provided deeper insights into the electronic structure and reactivity patterns of this compound, enabling more accurate predictions for its behavior in different chemical environments. Experimental studies have corroborated these findings, further validating the theoretical approaches used.

In conclusion, CAS No. 88785-37-9, or 1-fluoro-3-(sulfinylamino)benzene, stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, versatile properties, and wide-ranging applications underscore its importance as both a research tool and an industrial material. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.

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